N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide
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Overview
Description
N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE: is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE involves multiple steps. The process typically starts with the preparation of the pyrazole core, followed by the introduction of the bromobenzyl and nitropyrazole groups. The final step involves the formation of the isoxazolecarboxamide moiety. Common reagents used in these reactions include hydrazine, bromobenzyl bromide, and nitropyrazole .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form different ring structures.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution using sodium azide or other nucleophiles.
Cyclization: Cyclization reactions often require acidic or basic conditions.
Major Products: The major products formed from these reactions include amino derivatives, substituted pyrazoles, and various cyclized compounds .
Scientific Research Applications
N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antileishmanial and antimalarial agent.
Medicine: Explored for its therapeutic potential in treating neglected tropical diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit key enzymes involved in the metabolic pathways of parasites, leading to their death. The nitro group plays a crucial role in its bioactivity by undergoing reduction to form reactive intermediates that damage the parasite’s cellular components .
Comparison with Similar Compounds
- 1-(4-Bromobenzyl)-4-bromo-1H-pyrazole
- 1-Methyl-4-(4-nitro-1H-pyrazol-1-yl)methylpiperidine
- 4-Nitro-1-methylbenzol
Uniqueness: N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research .
Properties
Molecular Formula |
C19H16BrN7O4 |
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Molecular Weight |
486.3 g/mol |
IUPAC Name |
N-[1-[(4-bromophenyl)methyl]pyrazol-4-yl]-5-methyl-4-[(4-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H16BrN7O4/c1-12-17(11-26-10-16(7-22-26)27(29)30)18(24-31-12)19(28)23-15-6-21-25(9-15)8-13-2-4-14(20)5-3-13/h2-7,9-10H,8,11H2,1H3,(H,23,28) |
InChI Key |
BJHDPNDSXMCLNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)Br)CN4C=C(C=N4)[N+](=O)[O-] |
Origin of Product |
United States |
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